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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-damascone is a potent, synthetic flavor ingredient prized for its complex and desirable
aroma profile.[1][2] Chemically classified as a rose ketone, it imparts intense fruity, floral, and
sweet notes, often described as reminiscent of blackcurrant, rose, apple, and plum with
tobacco undertones.[3] Its exceptional diffusion and stability make it a valuable component in
the formulation of a wide range of food and beverage products. This document provides
detailed application notes and protocols for the analysis and utilization of delta-damascone in
a research and development setting.

Physicochemical and Sensory Properties

A thorough understanding of delta-damascone's properties is essential for its effective
application.

Chemical and Physical Properties

Delta-damascone is a colorless to pale yellow liquid with a characteristic odor.[1][2][3] Key
physicochemical properties are summarized in the table below.
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Property

Value

Reference

Chemical Name

1-(2,6,6-trimethyl-3-

cyclohexen-1-yl)-2-buten-1-

[3]

one
CAS Number 57378-68-4 [3]
Molecular Formula C13H200 [4]
Molecular Weight 192.3 g/mol [4]
Boiling Point 253 °C (predicted) [5]
Flash Point 103 °C [4]

Water Solubility

77.2 mg/L at 20°C

(experimental)

[6]

logP (o/w)

4.2

[7]

Vapor Pressure

0.020281 mm Hg @ 23°C

[7]

Sensory Characteristics

Delta-damascone is recognized for its powerful and multifaceted aroma. Its sensory profile is
concentration-dependent, and it is often used in trace amounts to achieve the desired effect.
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Attribute Description Reference
Fruity (blackcurrant, cassis,
apple, plum), floral (rose),

Odor Profile pple, plum) ( ) [31[7]

sweet, with earthy and tobacco

nuances.

Flavor Profile

Corresponds to its aromatic
profile, contributing
significantly to the overall fruit
and floral character of a

product.

Odor Threshold

0.007 ng/L in air

[4]

Regulatory Status

FEMA GRAS (Generally
Recognized as Safe), JECFA
No. 386

[8]

Applications in Food Products

Delta-damascone is a versatile flavor ingredient used across a variety of food and beverage

categories.

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://www.thegoodscentscompany.com/data/rw1006961.html
https://www.iff.com/scent/ingredients-compendium/damascone-delta/
https://www.scentree.co/en/(E_Z)-Delta-damascone%C2%AE.html
https://pubchem.ncbi.nlm.nih.gov/compound/5365916
https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Typical Use Level

Food Category Purpose Reference
(ppm)
To enhance fruit and
Non-alcoholic floral notes in soft
up to 0.02 ] o [3][5]
Beverages drinks, juices, and
flavored waters.
To provide a rich and
Hard & Soft Candy up to 0.02 long-lasting fruity- [5]
floral flavor.
For a powerful and
Chewing Gum upto 0.1 sustained flavor [5]
release.
- To add complexity to
Baked Goods Not specified [1][2]

fruit fillings and icings.

Desserts & Ice Cream  Not specified

To create authentic
and impactful fruitand  [1][2]

floral profiles.

Experimental Protocols

Quantification of Delta-Damascone in a Beverage Matrix

This protocol outlines a method for the extraction and quantification of delta-damascone from

a clear beverage matrix (e.g., apple juice) using Headspace Solid-Phase Microextraction (HS-

SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of delta-damascone in a beverage sample.

Materials:
* Beverage sample
o Delta-damascone analytical standard

e Sodium chloride (NaCl)
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e Deionized water
e HS-SPME autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa

o SPME fiber assembly (e.g., 50/30 um Divinylbenzene/Carboxen/Polydimethylsiloxane -
DVB/CAR/PDMS)

o Gas Chromatograph with a Mass Selective Detector (GC-MS)
e Analytical balance
e \Vortex mixer
Procedure:
o Standard Preparation:
o Prepare a stock solution of delta-damascone (1000 pg/mL) in ethanol.

o Create a series of working standard solutions by serial dilution of the stock solution with
deionized water to achieve concentrations ranging from 0.1 to 50 pg/L.

e Sample Preparation:

o

Pipette 10 mL of the beverage sample into a 20 mL HS-SPME vial.

o For the calibration curve, pipette 10 mL of each working standard solution into separate

vials.

o Add 2 g of NaCl to each vial to increase the ionic strength and promote the release of
volatile compounds.

o Immediately seal the vials with the screw caps.
o Gently vortex the vials for 30 seconds to dissolve the salt.
e HS-SPME:

o Place the vials in the autosampler tray.
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o Equilibrate the sample at 40°C for 15 minutes with agitation.

o Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

e GC-MS Analysis:

o Injector: Splitless mode, 250°C.

o SPME Desorption: 5 minutes in the injector.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent non-polar
column.

o Oven Temperature Program:

» [nitial temperature: 40°C, hold for 2 minutes.

» Ramp 1: 5°C/min to 150°C.

» Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

o Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Acquisition Mode: Selected lon Monitoring (SIM). Monitor characteristic ions for delta-
damascone (e.g., m/z 123, 192, 69).

o Data Analysis:

o Construct a calibration curve by plotting the peak area of the target ion against the
concentration of the standards.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Quantify the concentration of delta-damascone in the beverage sample using the
calibration curve.

Sample & Standard Preparation

Delta-Damascone Standard

Beverage Sample }—»

—

10 mL Standard + 2g NaCl
in 20 mL Vial

ﬁ HS-SPME GC-MS Analysis Data Processing

Equilibration Headspace Extraction SPME Desorption GC Separation
(40°C, 15 min) (40°C, 30 min) (250°C, 5 min) (DB-5ms column)

MS Detection
(SIM Mode)

Quantification of
Delta-Damascone

——

Calibration Curve
Construction

——

10 mL Sample + 2g NaCl
in 20 mL Vial

Click to download full resolution via product page

Workflow for the quantification of delta-damascone.

Sensory Evaluation: Triangle Test

This protocol describes a triangle test to determine if a perceptible difference exists between a
control beverage and a beverage containing a low concentration of delta-damascone.

Objective: To determine if the addition of delta-damascone at a specific concentration creates
a perceivable sensory difference.

Materials:

o Control beverage

o Test beverage (control beverage with added delta-damascone at a target concentration)
e Sensory evaluation booths with controlled lighting and ventilation

« |dentical, odor-free sample cups labeled with random 3-digit codes

o Water for palate cleansing

» Ballot sheets or sensory software
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Procedure:
o Panelist Selection and Training:

o Recruit 20-30 panelists who are regular consumers of the beverage type.

o Conduct a brief training session to familiarize panelists with the triangle test procedure.
o Sample Preparation and Presentation:

o Prepare the control and test beverages. Ensure they are at the same temperature.

o For each panelist, present three coded samples: two are identical (either both control or
both test) and one is different.

o The order of presentation of the three samples should be randomized for each panelist.
There are six possible presentation orders (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

o Evaluation:

o

Instruct panelists to evaluate the samples from left to right.

[e]

Panelists should cleanse their palate with water between samples.

o

Ask panelists to identify the sample that is different from the other two.

[¢]

Panelists must make a choice, even if they are guessing.
o Data Analysis:
o Count the number of correct responses.

o Compare the number of correct responses to a statistical table for triangle tests (based on
the number of panelists and the desired significance level, e.g., p < 0.05).

o If the number of correct identifications is greater than or equal to the critical value in the
table, it can be concluded that a significant sensory difference exists between the
samples.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Delta-Damascone
(Odorant)

Binds to

Olfactory Receptor

Panelist Receives

(GPCR)
Three Coded Samples
}ctivates
G-protein
Panelist Evaluates (Gaolf)

Each Sample
ctivates

Adenylyl Cyclase

Identify the l
'‘Odd' Sample
ATP -> cAMP
Odd sample is chosen \One of the pair is chosen %;,ens

Cyclic Nucleotide-Gated
Correct Identification Incorrect Identification lon Channel

l

Neuron Depolarization
(Na*, Caz* influx)

Statistical Analysis i

of Results

Action Potential

Significant Difference? l

Olfactory Bulb
(Brain)

l

Yes No Higher Brain Centers
(Flavor Perception)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1588474?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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